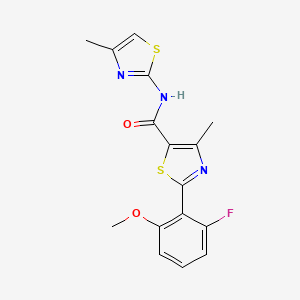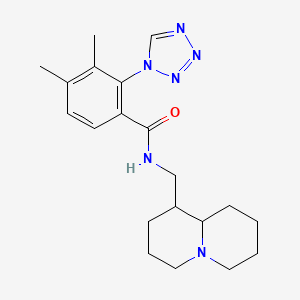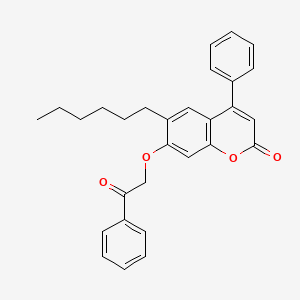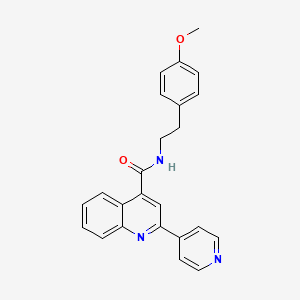![molecular formula C25H21NO6 B11152287 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11152287.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromenone core, which is a fused ring system known for its biological activity. The presence of the N-[(benzyloxy)carbonyl]-beta-alaninate moiety adds to its chemical versatility and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multi-step organic reactions One common approach starts with the preparation of the benzo[c]chromenone core through a Friedel-Crafts acylation reaction, followed by cyclization
The N-[(benzyloxy)carbonyl]-beta-alaninate moiety is introduced through a coupling reaction. This involves the reaction of beta-alanine with benzyl chloroformate to form the N-[(benzyloxy)carbonyl]-beta-alanine intermediate. This intermediate is then coupled with the benzo[c]chromenone core using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromenone core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules. It may serve as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for developing new therapeutics.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with molecular targets such as enzymes or receptors. The benzo[c]chromenone core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The N-[(benzyloxy)carbonyl]-beta-alaninate moiety may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A similar compound with therapeutic potential as a synthetic cannabinoid.
2-(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetamide: Another derivative with potential biological activity.
6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate: A structurally related compound with different substituents.
Uniqueness
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C25H21NO6 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C25H21NO6/c1-16-21(12-11-19-18-9-5-6-10-20(18)24(28)32-23(16)19)31-22(27)13-14-26-25(29)30-15-17-7-3-2-4-8-17/h2-12H,13-15H2,1H3,(H,26,29) |
InChI Key |
OGEDTADVVPXXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)CCNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B11152206.png)
![2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11152207.png)


![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11152231.png)
![N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}benzamide](/img/structure/B11152236.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-valine](/img/structure/B11152241.png)
![1-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B11152245.png)
![12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11152247.png)
![1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine](/img/structure/B11152252.png)

![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)-5-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B11152264.png)

![[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11152282.png)
